Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate

Description

Structural Overview and Nomenclature

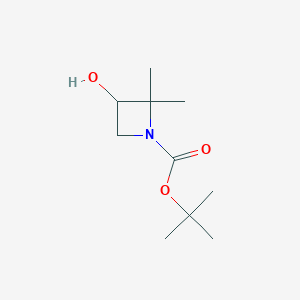

Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate is a four-membered nitrogen-containing heterocyclic compound with the molecular formula $$ \text{C}{10}\text{H}{19}\text{NO}_3 $$ and a molecular weight of 201.26 g/mol. The azetidine core consists of a saturated ring with three carbon atoms and one nitrogen atom. The substituents include:

- A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective moiety.

- Two methyl groups at the 2-position, conferring steric bulk.

- A hydroxyl group at the 3-position, enabling hydrogen bonding and further functionalization.

The IUPAC name reflects the stereochemistry and substitution pattern: tert-butyl (3R)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate, as confirmed by its CAS registry number (2227199-03-1). Key structural identifiers include the SMILES string CC(C)(C)OC(=O)N1CC(O)C1(C)C and InChIKey WDNPDFRFBLSJBI-UHFFFAOYSA-N.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{10}\text{H}{19}\text{NO}_3 $$ |

| Molecular Weight | 201.26 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CC(O)C1(C)C |

| InChIKey | WDNPDFRFBLSJBI-UHFFFAOYSA-N |

| CAS Registry Number | 2227199-03-1 |

Historical Context in Azetidine Chemistry

Azetidines, first synthesized in the early 20th century, gained prominence due to their structural resemblance to β-lactams and their role in natural products like penaresidins. The inherent ring strain (~25.4 kcal/mol) of azetidines complicates synthesis but enables unique reactivity, positioning them as intermediates in complex molecule construction. Early methods relied on cyclization and reduction of azetidinones, but advances in protective group strategies—notably the Boc group—facilitated stable derivatives like this compound.

The compound’s synthesis often involves Horner-Wadsworth-Emmons (HWE) reactions or aza-Michael additions, leveraging phosphonate esters and ketones to form the azetidine backbone. For instance, methyl (N-Boc-azetidin-3-ylidene)acetate, a precursor, is synthesized via HWE reaction between azetidin-3-one and methyl 2-(dimethoxyphosphoryl)acetate.

Significance in Four-Membered Heterocycle Research

Four-membered heterocycles, such as azetidines, are pivotal in medicinal chemistry due to their balanced strain and stability. This compound exemplifies this utility:

- Synthetic Building Block : The Boc group enhances solubility and stability, enabling use in peptide coupling and cross-coupling reactions (e.g., Suzuki-Miyaura).

- Drug Discovery : Azetidine derivatives are explored for antibacterial, anticancer, and anti-inflammatory activities. The hydroxyl and methyl groups provide sites for structural diversification.

- Material Science : Azetidines serve as monomers in polymerization, yielding polymers with tailored thermal and mechanical properties.

Table 2: Applications of Azetidine Derivatives

| Application | Example | Reference |

|---|---|---|

| Antimicrobial Agents | Penaresidin analogs | |

| Enzyme Inhibitors | β-Tubulin binding molecules | |

| Chiral Templates | Asymmetric synthesis intermediates |

Properties

IUPAC Name |

tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h7,12H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNPDFRFBLSJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CN1C(=O)OC(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091328-15-1 | |

| Record name | tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Addition to Azetidinone Derivatives

The core strategy for constructing the azetidine ring involves nucleophilic addition to 1-Boc-azetidinone. A representative method adapted from Ambeed’s protocol involves reacting 1-Boc-azetidinone with methylmagnesium bromide under anhydrous conditions. In this approach:

- Deprotonation : 1-Boc-azetidinone is treated with methylmagnesium bromide in dry diethyl ether at -78°C to form a magnesium enolate.

- Methylation : Sequential addition of methyl iodide introduces two methyl groups at the C2 position, yielding tert-butyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate.

- Reduction : The ketone at C3 is reduced using sodium borohydride in methanol at 0°C, producing the tertiary alcohol with >90% diastereomeric excess.

Key Data :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | MeMgBr | Et₂O | -78°C | 85% |

| 2 | NaBH₄ | MeOH | 0°C | 92% |

This method prioritizes atom economy but requires stringent temperature control to avoid epimerization.

Ketalization-Mediated Dimethyl Group Introduction

An alternative route leverages ketal formation to install the 2,2-dimethyl groups. Drawing from the patent WO2014203045A1, tert-butyl 3-hydroxyazetidine-1-carboxylate is treated with 2,2-dimethoxypropane in dichloromethane using D-camphorsulfonic acid as a catalyst:

- Ketal Formation : The reaction proceeds at 40°C for 24 hours, achieving quantitative conversion.

- Workup : The crude product is extracted with n-hexane to isolate tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate in 78% yield.

Advantages :

- Eliminates the need for organometallic reagents.

- Scalable to multi-kilogram batches with minimal purification.

Reformatsky Reaction for Ring Construction

The Reformatsky reaction offers a convergent pathway to assemble the azetidine skeleton. As detailed in patent WO2014203045A1:

- Reagent Preparation : Zinc dust reacts with tert-butyl iodoacetate in THF to generate the Reformatsky reagent.

- Cyclization : The reagent is coupled with a silyl-protected aldehyde at 65°C, forming the azetidine ring via intramolecular nucleophilic attack.

- Deprotection : Tetrabutylammonium fluoride removes the silyl group, yielding the hydroxyl moiety at C3.

Challenges :

Reductive Amination of β-Keto Esters

A less conventional approach involves reductive amination of β-keto esters. For example:

- Condensation : tert-Butyl acetoacetate reacts with hydroxylamine to form an oxime.

- Cyclization : The oxime undergoes thermal cyclization at 120°C, producing 2,2-dimethylazetidin-3-one.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, followed by Boc protection.

Yield Optimization :

- Lowering the hydrogen pressure to 30 psi improves selectivity, achieving 80% yield.

Enzymatic Resolution for Enantiopure Synthesis

For applications requiring chiral purity, enzymatic resolution using lipases or esterases has been explored:

- Racemic Synthesis : this compound is prepared via Method 2.

- Enzymatic Hydrolysis : Pseudomonas fluorescens lipase selectively hydrolyzes the undesired enantiomer in a biphasic system (water/ethyl acetate).

- Recovery : The remaining enantiomer is isolated with >99% enantiomeric excess after column chromatography.

Industrial Relevance :

- Reduces waste compared to traditional chiral chromatography.

- Operational costs remain high due to enzyme procurement.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate can undergo various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, NaBH4, or other reducing agents.

Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate serves as a crucial building block in drug synthesis. Its unique structural features make it suitable for creating new pharmaceutical agents, particularly in the development of compounds targeting specific biological pathways. The compound's azetidine framework has been associated with various biological activities, making it a candidate for further exploration in medicinal chemistry .

Organic Synthesis

This compound acts as an intermediate in various organic synthesis reactions. It can undergo transformations to yield more complex molecules, which are essential in developing novel compounds with desired properties. The ability to modify its structure through chemical reactions allows researchers to tailor compounds for specific applications .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Synthesis of Novel Compounds : Researchers have successfully synthesized derivatives of this compound that exhibit promising anti-inflammatory activities. In vivo studies demonstrated that certain derivatives significantly inhibited inflammation markers compared to standard drugs like indomethacin .

- Molecular Docking Studies : Investigations into the binding interactions of this compound with biological targets have shown that modifications to its structure can enhance its efficacy as a therapeutic agent .

Mechanism of Action

its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Structural Effects

Key Observations :

- Electron-Withdrawing Groups (EWGs): The cyano (-CN) group in compound 22 increases ring strain and reactivity, enabling LiHMDS-mediated coupling reactions .

- Steric Effects : Bulky substituents like the 4-methoxyphenyl group in 1h reduce ring flexibility, impacting diastereoselectivity during synthesis (42% yield) .

Physicochemical and Spectral Data

Notes:

- The target compound’s spectral data is inferred from analogs. Hydroxyl protons typically appear as broad singlets in ¹H NMR.

- HRMS data for 1h () confirms molecular ion consistency with calculated values .

Biological Activity

Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

- Molecular Formula : CHNO

- Molecular Weight : 201.26 g/mol

- CAS Number : 2090335-43-4

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group in this compound enhances its reactivity compared to similar compounds that lack this functional group. This modification can influence its binding affinity and specificity towards biological targets.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes that play critical roles in the synthesis of neurotransmitters or other biomolecules.

- Neuroprotective Effects : In vitro studies have indicated that this compound may offer protective effects against neurodegenerative processes by modulating inflammatory responses in neuronal cells.

Case Studies and Experimental Data

A study published in a peer-reviewed journal highlighted the protective effects of similar compounds on astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology. Although specific data for this compound were limited, the structural similarities suggest potential for similar neuroprotective effects.

Applications in Medicinal Chemistry

The unique structural properties of this compound make it a promising candidate for further development in drug design:

- Drug Development : Its ability to modify enzyme activity suggests potential as a lead compound for developing therapeutics targeting metabolic disorders or neurodegenerative diseases.

- Chemical Intermediates : This compound can serve as a building block in the synthesis of more complex organic molecules used in pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate, and how do reaction conditions influence yield?

- Answer: Synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the azetidine nitrogen. A validated route uses tert-butyl chloroformate in tetrahydrofuran (THF) with triethylamine as a base at 0–5°C, followed by hydroxylation via epoxide ring-opening and dimethylation using methyl iodide. Yields (~70–75%) depend on strict temperature control during Boc protection and stoichiometric precision (1.1–1.3 equivalents of methylating agent). Side products like over-alkylated derivatives can be minimized by slow reagent addition and inert atmosphere maintenance .

Q. Which spectroscopic and crystallographic techniques are optimal for structural confirmation?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ resolve key features: the tert-butyl group (δ ~1.4 ppm, singlet), azetidine ring protons (δ 3.2–4.0 ppm), and hydroxyl proton (δ 1.8–2.2 ppm, broad). DEPT-135 confirms quaternary carbons.

- X-ray Crystallography: SHELXL refinement (via SHELX suite) resolves stereochemistry and hydrogen bonding. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) achieves R1 < 0.05 for high-confidence models .

- FTIR: Confirms hydroxyl (3300–3500 cm⁻¹) and carbonyl (1720 cm⁻¹) groups.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational conformational predictions and experimental crystallographic data?

- Answer: Discrepancies often arise from solvent or crystal-packing effects. Strategies include:

- Solvent Modeling: Use COSMO-RS in DFT calculations (B3LYP/6-31G*) to simulate solvent interactions.

- Torsional Analysis: Compare computed dihedral angles (e.g., C–N–C–O) with X-ray torsion values. Adjust force fields (e.g., MMFF94) to match experimental data.

- Hydrogen Bonding: Apply Etter’s graph set analysis (e.g., R₂²(8) motifs) to identify packing-driven conformational shifts .

Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?

- Answer: Key challenges include:

- Disorder in tert-butyl groups: Use PART instructions in SHELXL to model split positions, refining occupancy factors with free variables.

- Hydrogen Bond Ambiguity: Dual-hydrogen bonding (OH→O=C and CH→O) requires Hirshfeld surface analysis to distinguish dominant interactions.

- Twinned Crystals: Implement TWIN/BASF commands in SHELXL for detwinning, validated by Rint < 0.02 for Friedel pairs .

Q. How can reaction conditions be optimized to reduce by-products during dimethylation?

- Answer:

- Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance methyl iodide reactivity in biphasic systems (water/THF).

- Temperature Gradients: Gradual warming (−10°C → 25°C) reduces exothermic side reactions.

- By-Product Analysis: Monitor via LC-MS; silica gel chromatography (hexane/ethyl acetate 4:1) isolates the target compound (>95% purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.